molecular formula C10H11BrO3 B13660054 Ethyl 2-bromo-5-hydroxy-4-methylbenzoate

Ethyl 2-bromo-5-hydroxy-4-methylbenzoate

Cat. No.: B13660054
M. Wt: 259.10 g/mol
InChI Key: MBHMSGRWGIZDQB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-hydroxy-4-methylbenzoate is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₃. Its structure features a benzoate backbone substituted with a bromine atom at position 2, a hydroxyl group at position 5, and a methyl group at position 2. This compound is part of a broader class of halogenated benzoate esters, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their reactive functional groups and tunable electronic properties . The hydroxyl group at position 5 introduces polarity and hydrogen-bonding capacity, while the bromine atom at position 2 and methyl group at position 4 influence steric and electronic effects, modulating reactivity and stability.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-bromo-5-hydroxy-4-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3

InChI Key

MBHMSGRWGIZDQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate typically involves the bromination of 5-hydroxy-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions for bromination and esterification .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thiol derivatives).

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Formation of alcohols from ester groups.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Ethyl 2-bromo-5-hydroxy-4-methylbenzoate can be compared to analogs with substitutions at positions 2, 4, and 5 of the benzoate ring. Key differences lie in substituent types (e.g., hydroxyl vs. alkoxy groups) and positions, which critically impact physical and chemical properties. Below is a comparative analysis based on evidence and chemical principles:

Table 1: Structural Comparison of this compound and Analogs
Compound Name Substituents (Position) Key Properties/Effects Source
This compound 2-Br, 5-OH, 4-CH₃ High polarity due to -OH; increased acidity (pKa ~8–10); H-bonding enhances solubility in polar solvents. Methyl group at 4 increases steric hindrance. Inferred
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate 2-Br, 5-OCH₂CH₃, 4-CH₃ Reduced polarity vs. -OH; higher lipophilicity (logP ~3.5–4.0); lower acidity (pKa ~12–14). Ethoxy group stabilizes against oxidation. [5]
Ethyl 5-bromo-2-methoxybenzoate 5-Br, 2-OCH₃ Methoxy at 2 acts as electron-donating group, deactivating the ring. Bromine at 5 alters electronic distribution, reducing electrophilic substitution reactivity. [3]
Ethyl 2-bromobenzoate 2-Br Simpler structure with no 4-CH₃ or 5-OH. Higher ester hydrolysis susceptibility due to unhindered ortho-Br. Lower melting point (~40–45°C). [4]

Physical and Chemical Properties

  • Polarity and Solubility : The hydroxyl group in this compound significantly increases polarity compared to ethoxy or methoxy analogs, enhancing water solubility (~1–5 mg/mL) . Ethoxy or methyl substitutions (e.g., in Ethyl 2-bromo-5-ethoxy-4-methylbenzoate) reduce polarity, favoring organic solvents like dichloromethane or ethyl acetate .
  • Acidity: The phenolic -OH group (pKa ~8–10) makes the compound weakly acidic, enabling deprotonation under basic conditions. Alkoxy-substituted analogs lack this acidity, limiting their utility in pH-dependent reactions.
  • Reactivity: Bromine at position 2 (ortho to the ester) may hinder nucleophilic attack on the ester due to steric effects. However, electron-withdrawing bromine could stabilize the ester carbonyl, slowing hydrolysis compared to non-halogenated analogs .

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